molecular formula C7H6BrN3O2 B14886586 1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14886586
M. Wt: 244.05 g/mol
InChI Key: YQMWJAGFCHEUMF-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromoethyl group attached to the pyrimidine ring, along with dioxo and carbonitrile functional groups

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its pyrimidine core, which imparts distinct chemical and biological properties compared to other bromoethyl derivatives.

Properties

Molecular Formula

C7H6BrN3O2

Molecular Weight

244.05 g/mol

IUPAC Name

1-(2-bromoethyl)-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C7H6BrN3O2/c8-1-2-11-4-5(3-9)6(12)10-7(11)13/h4H,1-2H2,(H,10,12,13)

InChI Key

YQMWJAGFCHEUMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCBr)C#N

Origin of Product

United States

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